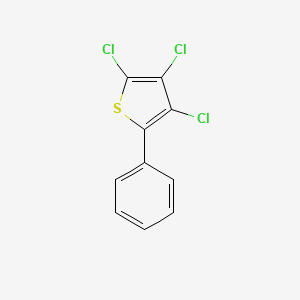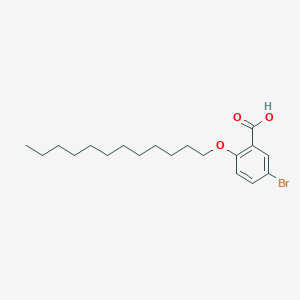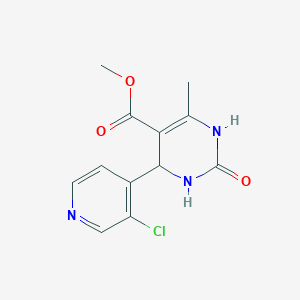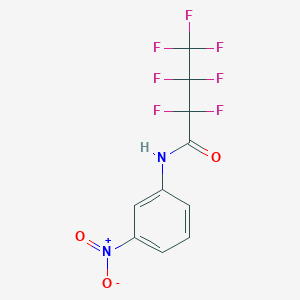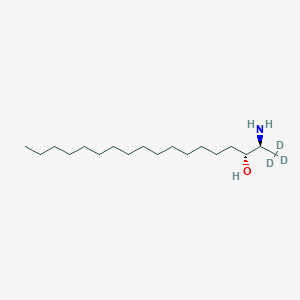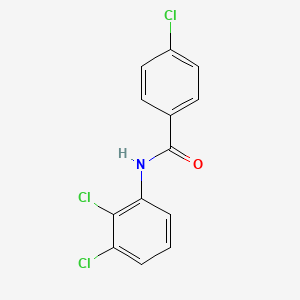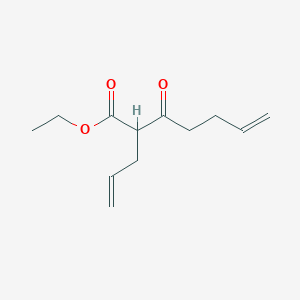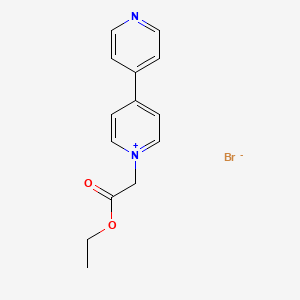
1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is a synthetic organic compound that belongs to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring a pyridinium core with ethoxy and oxoethyl substituents, makes it an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide typically involves the reaction of 4-(4-pyridinyl)pyridine with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the pyridine nitrogen attacks the carbon of the ethyl bromoacetate, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, solvent, and concentration, would be optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like thiols, amines, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution with an amine could produce an amide.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Oxoethyl)-4-(4-pyridinyl)pyridinium bromide: Lacks the ethoxy group, which might affect its reactivity and biological activity.
1-(2-Ethoxyethyl)-4-(4-pyridinyl)pyridinium bromide: Lacks the oxo group, potentially altering its chemical properties.
Uniqueness
1-(2-Ethoxy-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is unique due to the presence of both ethoxy and oxoethyl groups, which can influence its reactivity and interactions with biological targets. This dual functionality might make it more versatile in various applications compared to its analogs.
Propriétés
Numéro CAS |
97318-91-7 |
|---|---|
Formule moléculaire |
C14H15BrN2O2 |
Poids moléculaire |
323.18 g/mol |
Nom IUPAC |
ethyl 2-(4-pyridin-4-ylpyridin-1-ium-1-yl)acetate;bromide |
InChI |
InChI=1S/C14H15N2O2.BrH/c1-2-18-14(17)11-16-9-5-13(6-10-16)12-3-7-15-8-4-12;/h3-10H,2,11H2,1H3;1H/q+1;/p-1 |
Clé InChI |
CAYFOQFTFUYOFH-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C[N+]1=CC=C(C=C1)C2=CC=NC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




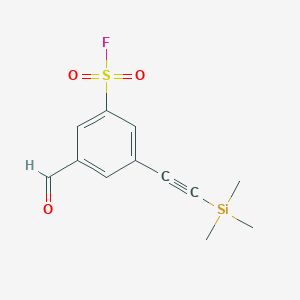
![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
